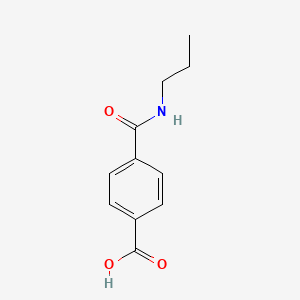

4-(Propylcarbamoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(propylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDZEIQSIMUYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propylcarbamoyl Benzoic Acid and Analogues

Established Synthetic Pathways

Established synthetic routes to 4-(propylcarbamoyl)benzoic acid are typically robust and rely on well-understood reaction mechanisms. These pathways often begin with commercially available starting materials like terephthalic acid or its derivatives, ensuring scalability and efficiency.

Amide Bond Formation Strategies to Construct the Carbamoyl (B1232498) Moiety

The creation of the propylcarbamoyl group, an amide, is the cornerstone of synthesizing the target molecule. Amide bond formation is a fundamental transformation in organic chemistry, and various methods have been developed to facilitate this reaction efficiently under different conditions. numberanalytics.comresearchgate.netresearchgate.netnumberanalytics.com The choice of strategy often depends on the desired scale, the sensitivity of functional groups present in the starting materials, and the required purity of the final product.

Direct condensation is a primary method for forming the amide linkage. libretexts.org This approach involves the reaction of a carboxylic acid with an amine to form an amide, typically with the removal of a water molecule. libretexts.orgacsgcipr.org

One common precursor is terephthalic acid, which possesses two carboxylic acid groups. The reaction can be controlled to achieve mono-amidation. For instance, reacting terephthalic acid with propylamine (B44156) under conditions that favor mono-substitution yields this compound. The direct thermal condensation of carboxylic acids and amines requires elevated temperatures to drive the reaction by removing the water byproduct, often using a Dean-Stark apparatus. acsgcipr.org However, these forcing conditions can sometimes lead to degradation. acsgcipr.org

To circumvent harsh conditions, activating agents or catalysts are often employed. For example, titanium(IV) chloride (TiCl₄) has been shown to mediate the amidation of benzoic acid with amines, providing high yields under milder conditions. nih.gov Another approach involves the reaction of benzoic acid and urea (B33335) in the presence of a boric acid catalyst to form the corresponding benzamide (B126). youtube.com Enzymatic strategies, using biocatalysts like lipases and proteases, also offer a green alternative for amide bond formation under mild conditions. numberanalytics.comnih.gov

Table 1: Conditions for Condensation Reactions

| Reactants | Catalyst/Reagent | Conditions | Product | Reference |

| Benzoic acid, Aniline | TiCl₄, Pyridine | 85 °C, 2 h | N-phenylbenzamide | nih.gov |

| Benzoic acid, Urea | Boric acid | ~180 °C, 2.5 h | Benzamide | youtube.com |

| Terephthalic acid, Amines | High Temperature | Thermal condensation | Polyamides |

Utilization of Carbamoyl Benzoyl Chlorides

A highly effective method for amide bond formation involves the use of acyl chlorides, which are significantly more reactive than their corresponding carboxylic acids. numberanalytics.com For the synthesis of this compound, a suitable precursor is 4-(chlorocarbonyl)benzoic acid or its protected ester form.

The synthesis often starts with terephthalic acid, which is converted to terephthaloyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). actamedicamarisiensis.ro This di-acid chloride can then be reacted with a primary amine, such as propylamine. By carefully controlling the stoichiometry (i.e., using one equivalent of the amine), it is possible to selectively form the mono-amide, N-propyl-4-(chlorocarbonyl)benzamide. Subsequent hydrolysis of the remaining acid chloride group yields the desired this compound. This stepwise approach provides good control over the reaction and generally results in high yields. actamedicamarisiensis.ro

An alternative route involves the reaction of 4-bromo-benzoyl chloride with potassium thiocyanate, followed by condensation with di-n-propylamine to form a benzamide derivative, demonstrating the utility of benzoyl chlorides in synthesizing complex amides. nih.gov

Derivatization of Benzoic Acid Precursors

Another synthetic strategy involves modifying existing benzoic acid derivatives. This can include introducing the amide functionality onto a pre-existing benzoic acid scaffold. For example, methods have been developed for the direct C-H amidation of benzoic acids using iridium catalysts and sulfonyl azides, which can introduce an amino group that could be further functionalized. nih.gov

A different approach starts with a substituted benzoic acid, such as 4-aminobenzoic acid. The amino group can be acylated to form the desired amide. However, for the specific target molecule, this would require a multi-step process. A more direct derivatization involves starting with a precursor like 2-formylbenzoic acid, which can undergo a Strecker-type reaction with an amine and potassium cyanide to build more complex structures containing an amide linkage, ultimately leading to benzoic acid derivatives after further transformations. mdpi.com

The synthesis of related compounds, such as 3- and 4-((phenylcarbamoyl)oxy)benzoic acids, has been achieved in a three-step process starting from hydroxybenzoic acids. semanticscholar.orgresearchgate.net This involves protection of the carboxylic acid, reaction with an isocyanate to form the carbamate (B1207046), and subsequent deprotection to yield the final benzoic acid derivative. semanticscholar.orgresearchgate.net This highlights the versatility of using functionalized benzoic acid precursors.

Synthesis of Polyfluorinated Benzoic Acid Analogues Incorporating Propylcarbamoyl Groups

The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. The synthesis of polyfluorinated analogues of this compound requires specialized methods, often involving nucleophilic aromatic substitution (SNAr) on highly fluorinated aromatic rings. dtu.dk

The synthesis of polyfluorinated benzoic acid analogues often relies on the regioselective displacement of fluorine atoms from a perfluorinated aromatic ring. Pentafluoropyridine (B1199360), for example, is a common starting material where fluorine atoms can be selectively replaced by nucleophiles. rsc.org

The outcome of these reactions is highly dependent on the nucleophile and the reaction conditions. rsc.orgnih.gov For instance, the reaction of pentafluoropyridine with hydroxybenzaldehydes under mildly basic conditions results in nucleophilic attack exclusively at the C-4 position. rsc.org By using a suitably functionalized nucleophile, it would be possible to introduce a group that can be converted into a propylcarbamoylbenzoic acid moiety. The parameters influencing selectivity include the nature of the base, the solvent, and the temperature. rsc.org These principles can be applied to synthesize fluorinated analogues where the propylcarbamoyl and carboxylic acid groups are attached to a fluorinated aromatic core.

Development of Novel Synthetic Routes

The synthesis of this compound and its analogs primarily revolves around the selective functionalization of a dicarboxylic acid precursor, most commonly terephthalic acid or its derivatives. A key challenge lies in achieving mono-amidation while minimizing the formation of the corresponding diamide (B1670390).

One established approach involves the reaction of dimethyl terephthalate (B1205515) with an appropriate amine. google.com This method utilizes a transamidation reaction, where one of the methyl ester groups of dimethyl terephthalate is converted to an amide using an amine, such as n-propylamine for the target compound. The reaction is typically carried out in a solvent like methanol (B129727) and is catalyzed by a base, for instance, sodium methylate. google.com The resulting product is the methyl ester of the desired carboxylic acid, which can then be hydrolyzed to yield the final 4-(alkylcarbamoyl)benzoic acid. This two-step process allows for a degree of control over the reaction, as the ester group is generally more reactive towards amidation than the free carboxylic acid under these conditions.

Another strategy involves the direct amidation of terephthalic acid using a coupling agent. chemistrysteps.com This approach circumvents the need for the ester intermediate. Various modern coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to activate one of the carboxylic acid groups, facilitating its reaction with an amine. chemistrysteps.com The selectivity for mono-amidation in this direct approach is highly dependent on the reaction conditions, including the stoichiometry of the reactants and the choice of solvent and base.

Novel methods for amide bond formation are continuously being developed. For instance, the use of tris-(2,2,2-trifluoroethyl) borate (B1201080) as a reagent for direct amidation of carboxylic acids has been reported to be effective for monoamidation of dicarboxylic acids. nih.gov Such advancements may offer more efficient and selective routes to this compound and its analogs.

Optimization of Reaction Conditions and Process Efficiency

The efficiency and selectivity of the synthesis of this compound are critically influenced by the reaction conditions. In the context of the mono-amidation of dimethyl terephthalate, several factors have been identified as crucial for optimizing the yield of the desired mono-amide and minimizing the formation of the terephthalic acid diamide byproduct. google.com

The solvent-to-reactant ratio plays a significant role. A lower volume of solvent, just enough to maintain a stirrable reaction mixture, is advantageous as the desired mono-amide often crystallizes out of the solution, thereby shifting the equilibrium towards its formation and reducing the likelihood of a second amidation reaction. google.com Conversely, using an excess of solvent can lead to higher proportions of the diamide byproduct. google.com

The concentration of the catalyst, such as sodium methylate, also impacts the reaction rate. An increase in the catalyst amount can significantly reduce the reaction time. google.com For example, doubling the molar ratio of sodium methylate has been shown to cut the reaction time in half. google.com However, the optimal catalyst concentration needs to be carefully determined to balance reaction speed with potential side reactions and purification challenges.

The stoichiometry of the reactants is another key parameter. A 1:1 molar ratio of dimethyl terephthalate to the amine is typically employed to favor mono-amidation. google.com The reaction temperature is generally maintained at the boiling point of the solvent, for example, methanol, to ensure a sufficient reaction rate. google.com

The following table summarizes the results of the synthesis of various 4-(carbomethoxy)benzoic acid amides, which are precursors to the final carboxylic acids, illustrating the impact of the alkylamine chain length on the product distribution.

Table 1: Synthesis of 4-(Carbomethoxy)benzoic Acid Amide Analogs

| Amine | Product | Yield (%) | Diamide Content (%) |

|---|---|---|---|

| Octylamine | 4-Carbomethoxybenzoic acid octylamide | 91 | 30 |

| Dodecylamine | 4-Carbomethoxybenzoic acid dodecylamide | 91.2 | 14 |

Data sourced from a patent describing the synthesis of terephthalic acid-monoamide derivatives. google.com

Stereoselective Synthesis Approaches (if applicable)

Stereoselective synthesis concerns the preferential formation of one stereoisomer over another. In the case of this compound, the molecule itself is achiral. It does not possess any stereocenters, and its structure is superimposable on its mirror image. Therefore, traditional stereoselective synthesis approaches are not applicable to the preparation of this specific compound. The synthesis of this compound does not yield stereoisomers, and thus, there is no requirement for enantioselective or diastereoselective control during its synthesis.

Reactions Involving the Benzoic Acid Carboxyl Groupkhanacademy.orgnist.gov

The carboxyl group (-COOH) on the benzene (B151609) ring is a primary site for various chemical reactions, characteristic of aromatic carboxylic acids.

Esterification Reactionskhanacademy.orgnist.gov

The conversion of this compound to its corresponding esters can be achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.comtcu.edu

For example, the reaction with methanol, catalyzed by sulfuric acid, would yield methyl 4-(propylcarbamoyl)benzoate. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. khanacademy.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Alternative methods for esterification that may be applicable include using reagents like N-bromosuccinimide (NBS) as a catalyst, which has been shown to be effective for both aromatic and aliphatic carboxylic acids under mild, metal-free conditions. mdpi.com

Table 1: Examples of Esterification Reactions for Benzoic Acid Analogues

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

| Benzoic Acid | Methanol | Sulfuric Acid | Methyl Benzoate | tcu.edu |

| Benzoic Acid | 1-Propanol | Acid Catalyst | Propyl Benzoate | youtube.com |

| Benzoic Acid | 2-Fluoroethanol | N-Bromosuccinimide | 2-Fluoroethyl Benzoate | mdpi.com |

Formation of Acid Halide Derivativeskhanacademy.orgnist.gov

This compound can be converted into a more reactive acid halide derivative, typically an acid chloride. This transformation is commonly accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.comprepchem.comgoogle.com

The reaction with thionyl chloride is a well-established method for synthesizing benzoyl chlorides from their corresponding benzoic acids. google.com For instance, 4-dimethylaminobenzoic acid is converted to 4-dimethylaminobenzoyl chloride by reacting it with thionyl chloride in a solvent like ethyl acetate. Similarly, this compound would be expected to react with thionyl chloride to form 4-(propylcarbamoyl)benzoyl chloride. This acid chloride is a versatile intermediate for further synthetic modifications due to the high reactivity of the acyl chloride group. orgsyn.orgtheunconditionalguru.in

Table 2: Reagents for Acid Chloride Formation from Benzoic Acids

| Starting Material | Reagent | Product | Reference |

| 4-Acetonylbenzoic acid | Thionyl chloride | 4-Acetonylbenzoyl chloride | prepchem.com |

| 4-Sulphamoylbenzoic acid | Thionyl chloride | 4-Sulphamoylbenzoyl chloride | google.com |

| 4-Phenoxybenzoic acid | Oxalyl chloride or Thionyl chloride | 4-Phenoxybenzoyl chloride | google.com |

Salt Formation and pH-Dependent Equilibriakhanacademy.orgorgsyn.org

As a carboxylic acid, this compound can donate a proton to a base to form a carboxylate salt. The position of this equilibrium is dependent on the pH of the solution. In an aqueous environment, the carboxylic acid exists in equilibrium with its conjugate base, the 4-(propylcarbamoyl)benzoate ion.

The Henderson-Hasselbalch equation can be used to describe this relationship. At a pH below the pKa of the carboxylic acid, the protonated, uncharged acid form predominates. Conversely, at a pH above the pKa, the deprotonated, anionic carboxylate form is the major species. This pH-dependent behavior is crucial in understanding the molecule's solubility and reactivity in different media. For example, the equilibrium of benzoic acid is shifted towards the acidic form in low pH environments like salsa, which is important for its preservative action. youtube.com

Decarboxylation Pathwayskhanacademy.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential reaction for benzoic acids, though it often requires harsh conditions. libretexts.org The rate of decarboxylation for benzoic acids can range from negligible to significant depending on the reaction temperature and the presence of activating or deactivating substituents on the aromatic ring. nist.gov

For unactivated benzoic acids, decarboxylation typically requires high temperatures, around 400°C. nist.gov The reaction can be promoted by the presence of strong bases or certain catalysts. nist.gov For example, heating a benzoic acid or its salt with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) can lead to decarboxylation, replacing the -COOH group with a hydrogen atom. libretexts.org The presence of electron-releasing groups, particularly at the ortho or para positions, can facilitate decarboxylation through an electrophilic substitution mechanism where a proton displaces the carboxyl group. nist.govresearchgate.net Conversely, recent studies have shown that radical decarboxylation can be achieved under much milder conditions, for instance at 35°C, using photoinduced ligand-to-metal charge transfer in copper benzoates to generate aryl radicals. nih.gov

Reactivity of the Propylcarbamoyl Moietygoogle.com

The propylcarbamoyl group [-C(=O)NH(CH₂CH₂CH₃)] contains a secondary amide linkage, which has its own distinct reactivity, most notably towards hydrolysis.

Amide Hydrolysis Investigations

Amide bonds are generally stable and resistant to hydrolysis, a key feature for their role in peptides and proteins. masterorganicchemistry.com However, they can be cleaved under forcing conditions, typically by heating with aqueous acid or base. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating this compound with a strong acid, such as hydrochloric acid, would lead to the cleavage of the amide bond. libretexts.org The mechanism involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. khanacademy.orgmasterorganicchemistry.com The tetrahedral intermediate formed then collapses, breaking the carbon-nitrogen bond and releasing propylamine (as its ammonium (B1175870) salt under acidic conditions) and regenerating the carboxylic acid functionality at the para position. The final products would be terephthalic acid and propylammonium chloride.

Base-Promoted Hydrolysis: Alternatively, heating the compound with a strong base like sodium hydroxide will also cleave the amide bond. libretexts.orgyoutube.com In this case, a hydroxide ion acts as the nucleophile, attacking the amide carbonyl carbon. youtube.com This leads to a tetrahedral intermediate which then expels the propylamide anion. Subsequent proton transfer results in the formation of propylamine and the dicarboxylate salt of terephthalic acid. An acidic workup would be required to protonate the carboxylates to yield terephthalic acid. youtube.com

The choice between acidic or basic hydrolysis can be influenced by the stability of other functional groups in the molecule and the desired final products. organic-chemistry.org

Table 3: Products of Amide Hydrolysis

| Starting Amide | Hydrolysis Condition | Products | Reference |

| Ethanamide | Heat with dilute HCl | Ethanoic acid, Ammonium ions | libretexts.org |

| Ethanamide | Heat with NaOH solution | Sodium ethanoate, Ammonia (B1221849) gas | libretexts.org |

| N-methylbenzamide | 1. NaOH, heat; 2. Acid workup | Benzoic acid, Methylammonium salt | youtube.com |

An in-depth analysis of the chemical reactivity and transformation mechanisms of this compound reveals a compound with diverse potential for synthetic modification. This article explores the reactivity of its constituent parts—the alkyl chain, the aromatic ring, and the carboxyl group—based on established chemical principles and specific research findings.

Chemical Reactivity and Transformation Mechanisms

Oxidative Coupling Reactions

Oxidative coupling reactions represent a powerful class of transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through processes that involve a net oxidation. sioc-journal.cn For derivatives of benzoic acid, such as 4-(Propylcarbamoyl)benzoic acid, these reactions typically proceed via transition-metal-catalyzed C-H bond activation or decarboxylative pathways. nih.govnih.gov The nature of the substituent on the benzoic acid ring, in this case, the electron-withdrawing propylcarbamoyl group, can influence the electronic properties of the aromatic ring and, consequently, its reactivity in these transformations.

Detailed research into the oxidative coupling reactions of benzoic acid and its derivatives has revealed several key mechanistic pathways. While specific studies on this compound are not extensively documented in the public domain, its reactivity can be inferred from the behavior of structurally similar benzoic acids in various catalytic systems.

One of the most significant advancements in this area is the decarboxylative cross-coupling of benzoic acid derivatives. nih.govresearchgate.net This methodology utilizes benzoic acids as readily available and stable alternatives to traditional organometallic reagents in cross-coupling reactions. nih.gov The reaction typically involves a transition metal catalyst, often palladium or copper, and an oxidant. The carboxyl group directs the regioselectivity of the coupling before being extruded as carbon dioxide. researchgate.net This approach is highly atom-economical and has been successfully applied to the synthesis of biaryls. nih.gov

Another prominent strategy involves the direct C-H activation of the benzoic acid ring. nih.gov Palladium-catalyzed ortho-C-H arylation of benzoic acids with aryltrifluoroborates, for instance, allows for the formation of a new aryl-aryl bond at the position ortho to the carboxylic acid directing group. nih.gov The presence of an oxidant is crucial for regenerating the active catalyst. nih.gov The efficiency and scope of these reactions can be significantly enhanced by the choice of catalyst, oxidant, and coupling partner. nih.gov

Furthermore, the oxidative coupling of benzoic acids with alkynes, catalyzed by rhodium and a co-oxidant like copper or silver acetate, can lead to the formation of isocoumarin (B1212949) or naphthalene (B1677914) derivatives. nih.gov The chemoselectivity of this reaction, dictating which product is formed, can be controlled by the choice of the oxidant. nih.gov

The table below summarizes key findings from research on the oxidative coupling reactions of benzoic acid derivatives, which provides a framework for understanding the potential reactivity of this compound.

| Reaction Type | Catalyst System | Coupling Partner | Key Findings |

| Decarboxylative Oxidative Coupling | Pd/Cu bimetallic system | Unprotected amines | Enables the synthesis of anilines from electron-deficient benzoic acids. researchgate.net |

| Decarboxylative C–H/C–CO₂H Coupling | Palladium catalysts with silver salt oxidants | Arenes (e.g., polyfluorinated arenes) | Couples benzoic acid derivatives with arenes through C-H activation, with regioselectivity controlled by the carboxyl group. nih.gov |

| C-H Activation/Aryl-Aryl Coupling | Pd(II) with air/O₂ as oxidant | Aryltrifluoroborates | Achieves ortho-coupling of benzoic acids, expanding the reaction scope to include electron-deficient arenes. nih.gov |

| Oxidative Coupling with Alkynes | Rhodium with Cu(OAc)₂ or Ag(OAc) | Alkynes | Yields isocoumarin or naphthalene derivatives, with the oxidant influencing the chemoselectivity of the reaction. nih.gov |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 4-(propylcarbamoyl)benzoic acid would be expected to show distinct signals for each unique proton environment. The analysis would focus on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values (proton count).

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the para-substitution pattern, two distinct signals, each integrating to two protons and appearing as doublets, would be anticipated.

Propyl Group Protons: The propyl chain (CH₃-CH₂-CH₂-) would exhibit three distinct signals in the aliphatic region (typically δ 0.9-3.5 ppm). A triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen would be expected.

Amide and Carboxylic Acid Protons: The amide (N-H) proton would likely appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group), and its chemical shift would be concentration and solvent dependent. The carboxylic acid (O-H) proton would also present as a broad singlet at a significantly downfield chemical shift (often >10 ppm).

Interactive Data Table: Predicted ¹H NMR Data

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Aromatic Protons | ~7.8 - 8.2 | Doublet | 2H |

| Aromatic Protons | ~7.8 - 8.2 | Doublet | 2H |

| Amide (-NH-) | Variable | Broad Singlet/Triplet | 1H |

| Methylene (-NH-CH₂ -) | ~3.2 - 3.4 | Triplet | 2H |

| Methylene (-CH₂-CH₂ -CH₃) | ~1.5 - 1.7 | Sextet | 2H |

| Methyl (-CH₃) | ~0.9 - 1.0 | Triplet | 3H |

Note: The table above is a prediction based on general principles of ¹H NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbons: Two signals would be expected in the downfield region for the carboxylic acid carbonyl (C=O) and the amide carbonyl (C=O), typically between δ 165-175 ppm.

Aromatic Carbons: Due to the para-substitution and symmetry, four signals would be anticipated for the six aromatic carbons.

Aliphatic Carbons: The three distinct carbon atoms of the propyl group would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C =O) | ~168 - 172 |

| Amide (C =O) | ~166 - 170 |

| Aromatic C -COOH | ~130 - 135 |

| Aromatic C -C=O | ~138 - 142 |

| Aromatic C -H | ~128 - 130 |

| Aromatic C -H | ~120 - 125 |

| Methylene (-NH-C H₂-) | ~40 - 45 |

| Methylene (-C H₂-CH₃) | ~20 - 25 |

| Methyl (-C H₃) | ~10 - 15 |

Note: The table above is a prediction based on general principles of ¹³C NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would reveal correlations between adjacent protons (e.g., within the propyl chain and between adjacent aromatic protons).

HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the amide and ester linkages to the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups.

O-H Stretch: A very broad band would be expected in the range of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹ would correspond to the N-H stretch of the secondary amide.

C=O Stretches: Two distinct carbonyl stretching bands would be anticipated: one for the carboxylic acid C=O (around 1700-1725 cm⁻¹) and one for the amide C=O (Amide I band, around 1640-1680 cm⁻¹).

C-N and C-O Stretches: These would appear in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Predicted FT-IR Data

| Functional Group | Predicted Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amide | N-H Stretch | ~3300 |

| Carboxylic Acid | C=O Stretch | ~1700 - 1725 |

| Amide | C=O Stretch (Amide I) | ~1640 - 1680 |

| Amide | N-H Bend (Amide II) | ~1510 - 1550 |

| Aromatic Ring | C=C Stretches | ~1450 - 1600 |

Note: The table above is a prediction based on general principles of FT-IR spectroscopy. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals.

Aromatic Ring Vibrations: The symmetric breathing vibration of the benzene ring would be a prominent feature in the Raman spectrum.

C=O Stretch: The carbonyl stretches would also be visible, though their relative intensities might differ from the IR spectrum.

C-H Stretches: Aliphatic and aromatic C-H stretching vibrations would be observed in the 2800-3100 cm⁻¹ region.

A comparative analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Speciation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is dominated by π-π* transitions within the benzene ring and the carbonyl groups of both the carboxylic acid and the amide functionalities. While specific experimental spectra for this compound are not widely published, its behavior can be reliably inferred from extensive studies on closely related benzoic acid derivatives. researchgate.netrsc.orgnih.gov The spectrum is expected to show characteristic absorption bands, often labeled B-band and C-band for benzoic acid derivatives. rsc.org

The UV-Vis absorbance spectrum of this compound is highly dependent on the pH of the solution due to the presence of the carboxylic acid group. The speciation of the molecule changes from its protonated (acidic) form to its deprotonated (anionic) form as the pH increases. nih.govrsc.org

In acidic solutions, where the carboxylic acid group is fully protonated (-COOH), the molecule exhibits a characteristic absorption spectrum. As the pH increases to basic conditions, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This deprotonation alters the electronic distribution within the molecule, leading to a noticeable change in the absorption spectrum. rsc.org Studies on benzoic acid and its derivatives consistently show that the deprotonated or anionic species exhibit a blue shift (hypsochromic shift) in their primary absorption bands compared to the neutral, protonated species. researchgate.netrsc.org For instance, in benzoic acid, the B-band peak maximum shifts from 230 nm in its neutral form to 225 nm in its anionic form, while the C-band shifts from approximately 274 nm to 269 nm upon deprotonation. rsc.org This phenomenon is attributed to the change in the electronic nature of the substituent on the benzene ring, from a deactivating carboxylic acid to a less deactivating carboxylate group. A similar hypsochromic shift is anticipated for this compound upon transitioning from an acidic to a basic medium.

Table 1: Typical pH-Induced Spectral Shifts for Benzoic Acid

| Form | pH Condition | B-Band λmax (nm) | C-Band λmax (nm) | Reference |

|---|---|---|---|---|

| Neutral (Ar-COOH) | Acidic (e.g., pH 2.5) | ~230 | ~274 | rsc.org |

| Anionic (Ar-COO-) | Basic (e.g., pH 8.0) | ~225 | ~269 | rsc.org |

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of aromatic compounds by affecting the relative energies of the ground and excited states. slideshare.netacs.org For π-π* transitions, an increase in solvent polarity typically leads to a small red shift (bathochromic shift). libretexts.org This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. libretexts.org

In the case of this compound, the absorption bands corresponding to the π-π* transitions of the aromatic system are expected to be sensitive to the solvent environment. researchgate.net Changing from a nonpolar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) or water would likely result in a bathochromic shift of the main absorption bands. slideshare.netlibretexts.org However, specific interactions such as hydrogen bonding between the solute's carboxylic acid and amide groups and protic solvents can lead to more complex spectral shifts, including hypsochromic shifts. libretexts.org For example, the interaction of water with benzoic acid has been shown to significantly blue-shift the C-band. nih.gov Therefore, the net solvent effect on this compound will be a combination of general polarity effects and specific solute-solvent interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound (molar mass: 207.23 g/mol ), electron ionization (EI) would produce a molecular ion peak ([M]+•) at an m/z (mass-to-charge ratio) of 207. nih.gov The subsequent fragmentation would be dictated by the presence of the aromatic ring, the carboxylic acid group, and the N-propylamide group.

The fragmentation pattern can be predicted based on the known behavior of benzoic acids and N-substituted amides. researchgate.netdocbrown.infolibretexts.org

Loss of -OH: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (mass = 17) from the molecular ion, leading to the formation of a stable acylium ion. docbrown.infolibretexts.org [C11H13NO3]+• → [C11H12NO2]+ + •OH

Loss of -COOH: The entire carboxylic acid group (mass = 45) can be lost as a radical. docbrown.infolibretexts.org [C11H13NO3]+• → [C10H13NO]+• + •COOH

Amide Bond Cleavage: Scission of the C-N bond in the amide linkage is a characteristic fragmentation pathway. This can occur in two ways:

Formation of the benzoyl-related cation. [C11H13NO3]+• → [C8H5O3]+ + •NH(CH2CH2CH3)

Formation of the propylamino-related cation (less likely).

Alpha-Cleavage: Cleavage of the C-C bond alpha to the amide nitrogen is a dominant fragmentation for amines and amides, leading to the loss of an ethyl radical (mass = 29). libretexts.orgmiamioh.edu [C11H13NO3]+• → [C9H8NO3]+ + •CH2CH3

Benzoyl Cation: A very prominent peak in the mass spectra of benzoyl derivatives is the benzoyl cation at m/z 105, formed by cleavage of the bond between the carbonyl carbon and the ring, followed by loss of the propyl isocyanate group or other rearrangements. However, a more direct pathway in this substituted case would be the loss of -OH followed by the loss of the propylamino group.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure/Description | Proposed Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [M]+• (Molecular Ion) | Ionization of parent molecule | 207 |

| [M - OH]+ | Loss of hydroxyl radical from -COOH | 190 |

| [M - COOH]+ | Loss of carboxyl radical | 162 |

| [M - C2H5]+ | Alpha-cleavage at propyl group | 178 |

| [C7H4O(CONHPr)]+• | Loss of water from molecular ion | 189 |

| [C6H4(COOH)]+ | Cleavage of amide C-N bond with H transfer | 121 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms and molecules in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

A review of the published scientific literature and crystallographic databases did not yield a solved single-crystal X-ray structure for this compound. Therefore, precise experimental data on its unit cell dimensions, space group, and specific atomic coordinates are not available.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution and chemical reactivity of a molecule. These ab initio methods solve the Schrödinger equation for a given molecular structure, providing detailed information about energy, orbitals, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. For a molecule like 4-(Propylcarbamoyl)benzoic acid, DFT studies would typically involve geometry optimization to find the most stable three-dimensional conformation. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G, which provides a good balance between accuracy and computational cost.

These calculations yield optimized structural parameters (bond lengths, bond angles, and dihedral angles). For instance, the planarity between the benzoic acid ring and the amide group is a key feature that influences the molecule's electronic properties and interaction capabilities. Studies on similar N-acyl amino acids and benzoic acid derivatives have successfully used DFT to reproduce and predict molecular structures with high accuracy. nih.gov

Once the molecular geometry is optimized using DFT, the same theoretical level can be used to predict various spectroscopic properties.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis helps understand the electronic excitations, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ) for 1H and 13C atoms. These theoretical shifts, when compared to experimental data, can confirm the proposed molecular structure and provide detailed assignments for each atom in the molecule.

The table below presents illustrative predicted NMR chemical shifts for this compound, based on typical values for similar structures.

| Atom Position | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Carboxyl H | 1H | ~12.5 |

| Amide N-H | 1H | ~8.6 |

| Aromatic H (ortho to COOH) | 1H | ~8.1 |

| Aromatic H (ortho to CONH) | 1H | ~7.9 |

| Propyl CH2 (adjacent to NH) | 1H | ~3.3 |

| Propyl CH2 (middle) | 1H | ~1.6 |

| Propyl CH3 | 1H | ~0.9 |

| Carboxyl C=O | 13C | ~168 |

| Amide C=O | 13C | ~167 |

| Aromatic C (quaternary) | 13C | ~142, ~134 |

| Aromatic C-H | 13C | ~130, ~128 |

| Propyl C (adjacent to NH) | 13C | ~42 |

| Propyl C (middle) | 13C | ~23 |

| Propyl C (terminal) | 13C | ~11 |

The Frontier Molecular Orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring, while the LUMO would also be distributed across the π-conjugated system. The energy gap determines the potential for intramolecular charge transfer, which is fundamental to the molecule's optical and electronic behavior.

The table below shows representative FMO energies and related chemical descriptors that would be calculated for the molecule.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.9 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.7 |

| Energy Gap (ΔE) | LUMO - HOMO | 5.2 |

| Ionization Potential (I) | -EHOMO | 6.9 |

| Electron Affinity (A) | -ELUMO | 1.7 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the charge distribution on the molecule's surface using a color scale.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., the oxygen atoms of the carboxyl and amide groups). These sites are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, representing electron-deficient areas (e.g., the hydrogen atoms of the carboxyl and amide groups). These sites are targets for nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP surface would highlight the carbonyl oxygens as the most negative sites and the acidic proton and amide proton as the most positive sites, thereby mapping its chemical reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: Exploring the rotational freedom around the C-N amide bond and the C-C bond connecting the amide group to the phenyl ring. This helps to identify the most populated conformations in solution.

Solvation Effects: Simulating the molecule in a solvent box (e.g., water) to study how solvent molecules arrange around the solute and how hydrogen bonds are formed and broken. This is crucial for understanding its solubility and behavior in biological environments.

In Silico Screening and Virtual Ligand Design

The structural features of this compound—a rigid aromatic core with hydrogen bond donors and acceptors—make it an interesting scaffold for drug design. In silico screening and molecular docking are computational techniques used to predict the binding affinity and orientation of a small molecule within the active site of a target protein. nih.govstmjournals.com

In a typical workflow, a 3D model of this compound would be docked against a library of biological targets (e.g., enzymes, receptors). nih.govmdpi.com The docking algorithm samples numerous binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results can identify potential protein targets for the molecule and guide the design of more potent and selective analogues by suggesting modifications to the propyl chain or the substitution pattern on the benzoic acid ring. jchr.org

Non-Linear Optical (NLO) Properties Prediction

Computational chemistry and molecular modeling serve as powerful tools for predicting the non-linear optical (NLO) properties of molecules, offering insights into their potential for advanced photonic and optoelectronic applications. For this compound, theoretical investigations, primarily using Density Functional Theory (DFT), have been conducted to determine its NLO response. researchgate.netresearchgate.net These studies are foundational for identifying materials that can efficiently manipulate light, a key characteristic for developing technologies like optical switches and frequency converters.

The NLO behavior of an organic molecule is intrinsically linked to its electronic structure. A key indicator of a molecule's second-order NLO activity is its first hyperpolarizability (β). The magnitude of this value is largely dependent on intramolecular charge transfer (ICT) phenomena, which occur between electron-donating and electron-accepting moieties bridged by a π-conjugated system. In this compound, the propylcarbamoyl group can act as an electron donor, while the carboxylic acid group functions as an electron acceptor, facilitating ICT across the benzene (B151609) ring and enhancing the molecule's NLO properties.

Quantum chemical calculations provide quantitative predictions of several parameters that characterize a molecule's NLO potential. dtic.mil DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are frequently employed to calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.netscirp.org These calculations have revealed that this compound possesses a significant first hyperpolarizability, suggesting its promise as a material for NLO applications. researchgate.netnih.gov

The table below summarizes the key NLO parameters for this compound as determined by computational models.

Table 1: Calculated NLO Properties of this compound

| Property | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | µ | 3.1243 | Debye |

| Polarizability | α | 1.8918 x 10⁻²³ | esu |

Data derived from DFT/B3LYP calculations. mdpi.com

These theoretical findings underscore the potential of this compound in the field of non-linear optics. The significant hyperpolarizability value, in particular, marks it as a strong candidate for further experimental validation and development into functional NLO materials. mdpi.com

Biological Activity and Mechanistic Pharmacology Studies Non Clinical Focus

Enzyme Inhibition Studies and Kinetic Mechanisms

Inhibition of Tyrosinase Activity: Monophenolase and Diphenolase Pathways

Benzoic acid derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Studies on compounds such as 4-halobenzoic acids and aminobenzoic acids demonstrate significant inhibitory effects on both the monophenolase and diphenolase activities of mushroom tyrosinase.

The inhibitory mechanism for these benzoic acid derivatives is typically noncompetitive. For instance, 4-halobenzoic acids, including 4-fluorobenzoic acid, 4-chlorobenzoic acid, and 4-bromobenzoic acid, have been shown to reversibly inhibit both pathways of tyrosinase activity. sci-hub.st Kinetic analysis revealed that these compounds act as noncompetitive inhibitors against the diphenolase activity of the enzyme. sci-hub.st Similarly, 2-aminobenzoic acid and 4-aminobenzoic acid also exhibit noncompetitive inhibition for both monophenolase and diphenolase activities. nih.gov

The potency of this inhibition is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For the diphenolase pathway, the IC50 values for 4-fluorobenzoic acid, 4-chlorobenzoic acid, and 4-bromobenzoic acid were 0.26 mM, 0.20 mM, and 0.18 mM, respectively. sci-hub.st For the monophenolase pathway, the corresponding IC50 values were higher, at 1.03 mM, 0.75 mM, and 0.60 mM. sci-hub.st These inhibitors also significantly lengthened the lag time of the monophenolase activity. sci-hub.st

Table 1: Inhibition of Mushroom Tyrosinase by 4-Halobenzoic Acids

| Compound | Diphenolase IC50 (mM) | Monophenolase IC50 (mM) | Diphenolase Inhibition Constant (Ki) (mM) | Inhibition Mechanism (Diphenolase) |

|---|---|---|---|---|

| 4-Fluorobenzoic acid | 0.26 | 1.03 | 0.25 | Noncompetitive |

| 4-Chlorobenzoic acid | 0.20 | 0.75 | 0.20 | Noncompetitive |

| 4-Bromobenzoic acid | 0.18 | 0.60 | 0.17 | Noncompetitive |

Data sourced from a study on the inhibitory effects of 4-halobenzoic acids. sci-hub.st

DprE1 Inhibition in Mycobacterium tuberculosis

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for antitubercular drugs. nih.govnih.gov Inhibition of DprE1 can occur through either covalent or non-covalent mechanisms. nih.gov

Several classes of compounds have been identified as DprE1 inhibitors. Benzothiazinones (BTZs), for example, are covalent inhibitors that form an adduct with a cysteine residue (Cys387) in the active site of DprE1. nih.govpatsnap.com This covalent modification is dependent on the presence of a nitro group within the BTZ scaffold. nih.gov

Conversely, other inhibitors, such as certain quinoxaline (B1680401) derivatives, act via a non-covalent, noncompetitive mechanism. nih.gov For instance, the lead compound Ty38c, a 2-carboxyquinoxaline, was identified as a potent noncovalent DprE1 inhibitor. nih.gov Another non-covalent inhibitor, TCA1, which contains a carbamate (B1207046) moiety, was also found to potently compete with BTZ for binding to DprE1. researchgate.net The discovery of diverse scaffolds, including those with carboxylic acid and carbamoyl (B1232498) functionalities, highlights the various structural features that can be exploited to achieve DprE1 inhibition. nih.govresearchgate.net

Inhibition of Digestive Enzymes: Pancreatic Lipase (B570770) and α-Glucosidase (for benzoic acid derivatives)

Benzoic acid and its derivatives have been investigated for their potential to inhibit key digestive enzymes like pancreatic lipase and α-glucosidase, which are therapeutic targets for managing obesity and type 2 diabetes. nih.gov Pancreatic lipase is crucial for the digestion of dietary fats, while α-glucosidase is involved in carbohydrate breakdown and glucose absorption. nih.gov

Studies have shown that various benzoic acid derivatives can inhibit pancreatic lipase. For example, p-hydroxybenzoic acid methyl ester and p-hydroxybenzoic acid butyl ester demonstrated potent inhibitory effects on pancreatic lipase, with IC50 values of 28.50 µM and 10.15 µM, respectively. nih.gov The mechanism of inhibition for these compounds was determined to be non-competitive. nih.gov Other phenolic acids like caffeic acid and ferulic acid have also been reported as strong inhibitors of pancreatic lipase. merckmillipore.com

In the context of α-glucosidase inhibition, some benzoic acid derivatives have shown activity. While the p-hydroxybenzoic acid esters mentioned above were not active against α-glucosidase, other related compounds have demonstrated inhibitory potential. nih.gov The inhibition of these digestive enzymes by benzoic acid derivatives suggests a potential role in modulating nutrient absorption. nih.gov

Table 2: Inhibition of Digestive Enzymes by Benzoic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| p-Hydroxybenzoic acid methyl ester | Pancreatic Lipase | 28.50 ± 4.07 | Non-competitive |

| p-Hydroxybenzoic acid butyl ester | Pancreatic Lipase | 10.15 ± 3.42 | Non-competitive |

| 5'-demethoxycadensin G | α-Glucosidase | 164.30 ± 0.11 | Mixed |

| 5'-demethoxycadensin G | Pancreatic Lipase | 187.50 ± 0.33 | Mixed |

Data sourced from a study on bioactive compounds from Vismia macrophylla. nih.gov

Modulation of Eukaryotic Translation Initiation Factor 4E (eIF4E) Interactions

The eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the regulation of protein synthesis. It binds to the 5' cap structure of mRNA, a critical step for the initiation of cap-dependent translation. nih.govnih.gov The activity of eIF4E is modulated by its interaction with other proteins, most notably the eIF4E-binding proteins (4E-BPs) and the scaffolding protein eIF4G. nih.gov

The 4E-BPs act as translational repressors by competing with eIF4G for the same binding site on eIF4E. nih.gov When 4E-BPs are bound to eIF4E, the formation of the eIF4F complex is prevented, thereby inhibiting translation. nih.gov This interaction is a key regulatory point and a target for therapeutic intervention. Small molecules have been developed to disrupt the eIF4E-eIF4G interaction. For instance, the compound 4EGI-1 binds to eIF4E and blocks its interaction with eIF4G, leading to an inhibition of cap-dependent translation. nih.gov This demonstrates that modulating the protein-protein interactions of eIF4E is a viable strategy for controlling protein synthesis. nih.govnih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition (for related carbamoyl compounds)

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases. nih.gov Inhibition of GSK-3β can be achieved through different mechanisms, including ATP-competitive and allosteric inhibition. nih.gov

Several inhibitors containing a carbamoyl or related carboxamide moiety have been developed. For example, a pyridinylpyrazinecarboxamide compound was identified as a highly potent, reversible, and ATP-competitive inhibitor of GSK-3β with a Ki value of 4.9 nM. merckmillipore.com This class of inhibitors acts by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates. patsnap.com Furthermore, some benzoic acid derivatives have also been shown to inhibit GSK-3β. A study reported a 4-[5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-benzofuran-3-yl]benzoic acid compound with an IC50 of 50 nM against GSK-3β. The development of inhibitors with carbamoyl and benzoic acid scaffolds indicates that these structural motifs can be effectively utilized to target the active site of GSK-3β. merckmillipore.com

Pyruvate (B1213749) Dehydrogenase Inhibition Mechanisms (for furan-based inhibitors with SAR)

The pyruvate dehydrogenase complex (PDC) plays a crucial role in cellular metabolism by linking glycolysis to the citric acid cycle. The E1 subunit of this complex, pyruvate dehydrogenase (PDH), is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme and represents a key target for inhibition. researchgate.net Suppressing PDC activity is a strategy being explored in cancer therapy. nih.gov

A series of furan-based thiamine analogues have been developed as potent and selective inhibitors of mammalian PDH E1. researchgate.net Structure-activity relationship (SAR) studies on these furan-based derivatives have provided insights into the key structural features required for potent inhibition. These studies revealed that the furan (B31954) ring is a superior scaffold for binding to PDH E1 compared to other heterocycles like triazoles. Further modifications, such as esterification and functionalization at the C2-position of the furan ring, significantly enhanced the inhibitory potency. For example, the most potent inhibitor from one series, compound 25 , had an IC50 of 0.13 µM, which was a 170-fold improvement over its precursor. These inhibitors were found to be TPP-competitive, as their inhibitory effect decreased at higher concentrations of TPP. The SAR findings are crucial for the rational design of new and more effective PDH E1 inhibitors. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-(Propylcarbamoyl)benzoic acid |

| 4-Fluorobenzoic acid |

| 4-Chlorobenzoic acid |

| 4-Bromobenzoic acid |

| 2-Aminobenzoic acid |

| 4-Aminobenzoic acid |

| Ty38c |

| TCA1 |

| p-Hydroxybenzoic acid methyl ester |

| p-Hydroxybenzoic acid butyl ester |

| 5'-demethoxycadensin G |

| Caffeic acid |

| Ferulic acid |

| 4EGI-1 |

| 4-[5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-benzofuran-3-yl]benzoic acid |

| Pyridinylpyrazinecarboxamide |

Carbonic Anhydrase Inhibitory Activity (for sulfonamide analogues)

Sulfonamide analogues of benzoic acid have been a subject of significant research as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions.

A series of benzamides incorporating 4-sulfamoyl moieties, derived from 4-sulfamoylbenzoic acid, have demonstrated potent inhibitory activity against several human (h) CA isoforms. nih.gov In vitro studies have shown that these compounds can inhibit hCA II, VII, and IX in the low nanomolar or even subnanomolar ranges. nih.gov The hCA I isoform was found to be slightly less sensitive to inhibition by these derivatives, with inhibition constants (KIs) ranging from 5.3 to 334 nM. nih.gov The inhibitory action of these sulfonamides extends to CAs from pathogenic bacteria and fungi, such as those from Vibrio cholerae and Malassezia globosa, although typically in the micromolar range. nih.gov

Further research into N-((4-sulfamoylphenyl)carbamothioyl) amides has revealed significant inhibitory activity against hCA I, often exceeding that of the standard drug acetazolamide (B1664987) (AAZ). mdpi.com These compounds also effectively inhibited mycobacterial CA enzymes, particularly MtCA2, with ten out of twelve tested compounds showing KIs in the low nanomolar range. mdpi.com The structural diversity of these derivatives, achieved through acylation with various aliphatic, vinylic, and aromatic acid chlorides, allows for the fine-tuning of their inhibitory profiles against different CA isoforms. mdpi.com

The synthesis of 4-(prop-2-yn-1-yloxy)benzenesulfonamide and N-(prop-2-yn-1-yl)-4-sulfamoylbenzamide represents another avenue of investigation into CA inhibitors. mdpi.com These compounds, featuring a propargyl group, are designed as intermediates for creating more complex, potentially membrane-impermeant inhibitors. mdpi.com The rationale is to target extracellular CA isoforms, which is relevant in certain pathological conditions like cancer. mdpi.com

Novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have also been synthesized and evaluated as multitarget inhibitors of both acetylcholinesterase (AChE) and CAs for potential application in Alzheimer's disease treatment. nih.gov Certain derivatives from this series exhibited potent inhibition against hCA I and hCA II. nih.gov

Below is a table summarizing the carbonic anhydrase inhibitory activity of selected sulfonamide analogues of benzoic acid.

| Compound Class | Target CA Isoform(s) | Inhibition Potency (KI) | Reference(s) |

| Benzamide-4-sulfonamides | hCA I, hCA II, hCA VII, hCA IX | 5.3–334 nM (hCA I), low nM to sub-nM (hCA II, VII, IX) | nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I, hCA II, hCA VII, MtCA1, MtCA2, MtCA3 | Generally potent, with some showing better activity than Acetazolamide against hCA I. Low nM for MtCA2. | mdpi.com |

| 4-Chloro-3-sulfamoyl-benzenecarboxamides | CA I, CA II, CA IV | Some derivatives showed higher affinity for CA I than CA II. | nih.gov |

| Methylene-aminobenzoic acid derivatives | hCA I, hCA II | Potent inhibition observed. | nih.gov |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | hCA I, hCA II | Potent inhibition observed, with KI values down to 13.62 nM for hCA II. | nih.gov |

Antimicrobial Properties and Mechanisms of Action

Derivatives of this compound have been investigated for their antibacterial properties, with some showing notable activity against Gram-positive bacteria. A study of 4-(benzylamino)benzoic acid derivatives reported moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in the range of 64-256 µg/mL. preprints.org

In a separate investigation, pyrazole (B372694) derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid were synthesized and evaluated. nih.gov While many of these compounds were particularly effective against the Gram-negative bacterium Acinetobacter baumannii, some also demonstrated activity against Gram-positive strains. nih.gov For instance, N-phenyl derived hydrazone showed moderate activity against tested Gram-positive bacteria. nih.gov Additionally, certain sulfonylhydrazones and N-benzoyl derivatives displayed moderate activity against Gram-positive bacteria, with some showing promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 16 μg/mL. nih.gov

Another study focused on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives identified several potent agents against staphylococci and enterococci, with MIC values as low as 0.78 μg/mL. mdpi.com These compounds exhibited bactericidal action and were effective at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis. mdpi.com The proposed mechanism of action for these lead compounds involves the permeabilization of the bacterial cell membrane. mdpi.com

The table below summarizes the antibacterial activity of various benzoic acid derivatives.

| Compound Series | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

| 4-(Benzylamino)benzoic acid derivatives | Gram-positive and Gram-negative bacteria | 64-256 µg/mL | preprints.org |

| Pyrazole derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid | Methicillin-resistant S. aureus (MRSA) | As low as 16 µg/mL | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococcus aureus, Enterococcus faecalis | As low as 0.78 µg/mL | mdpi.com |

| Schiff bases of p-amino benzoic acid | Bacillus subtilis | pMICbs = 2.11 µM/ml for the most promising agent | chitkara.edu.in |

Benzoic acid and its derivatives are recognized for their antifungal properties, which are often attributed to their ability to disrupt fungal cell metabolism. caringsunshine.com The mechanism of action is thought to involve the diffusion of the undissociated acid across the fungal cell membrane. nih.gov Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, leading to a decrease in intracellular pH. nih.gov This acidification can inhibit key metabolic enzymes, such as phosphofructokinase, leading to a reduction in ATP and subsequent growth inhibition. nih.gov

Studies have demonstrated the efficacy of benzoic acid derivatives against a range of pathogenic fungi. For instance, benzoic acid has been shown to inhibit the mycelial growth of several plant pathogenic fungi, including various species of Fusarium, Rhizoctonia solani, and Verticillium dahliae. ijans.org The degree of inhibition is often concentration-dependent, with higher concentrations leading to greater suppression of fungal growth. ijans.org

Research on specific derivatives has identified structural features that enhance antifungal activity. A study on benzoic acid derivatives targeting the fungal-specific enzyme CYP53 found that certain structural elements could confer increased antifungal activity against Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov Similarly, derivatives isolated from the inflorescences of Piper cumanense were active against six phytopathogenic fungi, with a notable effect against fungi of the Fusarium genus. nih.gov

The table below provides an overview of the antifungal activity of benzoic acid and its derivatives.

| Compound/Derivative | Fungal Species | Effect | Reference(s) |

| Benzoic acid | Eutypa lata | Growth inhibition in solid and liquid medium | ijans.org |

| Benzoic acid | Fusarium spp., Rhizoctonia solani, Verticillium dahliae | Mycelial growth inhibition | ijans.org |

| Benzoic acid derivatives from Piper cumanense | Phytopathogenic fungi (especially Fusarium genus) | Active, with greater activity against Fusarium | nih.gov |

| Benzoic acid derivatives | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Antifungal activity through CYP53 inhibition | nih.gov |

Anti-inflammatory and Anticancer Research Potential

Benzoic acid and its derivatives have been explored for their anti-inflammatory potential, with studies indicating that their mechanisms of action may extend beyond the inhibition of prostaglandin (B15479496) biosynthesis. nih.gov Research has shown that some benzoic acid derivatives can suppress the accumulation of polymorphonuclear (PMN) leukocytes, an important factor in the inflammatory response. nih.gov For example, 3-methylphthalide, a benzoic acid derivative, was found to inhibit PMN leukocyte accumulation. nih.gov

Derivatives isolated from Melicope semecarpifolia have demonstrated potent inhibitory effects on superoxide (B77818) anion generation and elastase release by human neutrophils, which are key events in the inflammatory cascade. nih.gov This suggests that these compounds may exert their anti-inflammatory effects by modulating neutrophil activity. nih.gov

Furthermore, in a preclinical model of acute murine campylobacteriosis, oral administration of benzoic acid was shown to alleviate clinical symptoms and reduce pro-inflammatory immune reactions in intestinal and extra-intestinal compartments. nih.gov This was associated with mitigated apoptotic cell responses in the colonic epithelia, highlighting a potential immunomodulatory role for benzoic acid in the context of bacterial-induced inflammation. nih.gov

A growing body of in vitro research points to the potential of this compound and its derivatives as anticancer agents, primarily through the induction of apoptosis in cancer cells.

Several studies have demonstrated the cytotoxic effects of benzoic acid derivatives against a variety of cancer cell lines. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives significantly suppressed the viability of MCF-7 and MDA-MB-468 breast cancer cells. nih.gov The mechanism of action was found to involve the induction of cell-cycle arrest at the G2/M phase and apoptosis, with an associated increase in caspase-3 activity. nih.gov

Similarly, dihydroxybenzoic acid (DHBA) has been shown to inhibit histone deacetylase (HDAC) activity in colon cancer cell lines (HCT-116 and HCT-15), leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis. nih.gov Other studies have also implicated HDAC inhibition as a potential mechanism for the anticancer effects of benzoic acid derivatives. dergipark.org.tr

The cytotoxic effects of benzoic acid have been tested across a panel of ten different cancer cell lines, with IC50 values varying significantly between cell types. dergipark.org.tr This suggests a degree of selectivity in its anticancer activity. dergipark.org.tr In another study, a series of 4-(benzylamino)benzoic acid derivatives were evaluated for their anticancer activity against non-small cell lung cancer (A549) and small cell lung cancer (H69) cell lines, with one compound showing a notable IC50 value of 32.22 µM against H69 cells. preprints.org

The table below presents a summary of the in vitro anticancer activity of various benzoic acid derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Effect | IC50 Values | Reference(s) |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7, MDA-MB-468 (Breast) | Induction of apoptosis, cell cycle arrest at G2/M, increased caspase-3 activity | Not specified | nih.gov |

| Dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 (Colon) | HDAC inhibition, ROS induction, caspase-3 mediated apoptosis | Not specified | nih.gov |

| Benzoic acid (BA) | MG63, CRM612, A673 (Bone, Lung) | Cytotoxicity | 85.54±3.17 to 670.6±43.26 µg/ml across 10 cell lines | dergipark.org.tr |

| 4-((3-hydroxybenzyl)amino)benzoic acid | H69 (Small Cell Lung Cancer) | Cytotoxicity | 32.22 µM | preprints.org |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 (Breast) | Induction of apoptosis and necrosis | 23.2 µM | mdpi.com |

| 4-Hydroxyquinolone analogues | HCT116, A549, PC3, MCF-7 (Colon, Lung, Prostate, Breast) | Cell proliferation inhibition | Varied, with one compound showing promising IC50 values | nih.gov |

Antiangiogenic Activity Research (for polyfluorinated benzamides)

Research into the antiangiogenic potential of benzamide (B126) derivatives has revealed promising activity, particularly within the class of polyfluorinated benzamides. A study focusing on the synthesis and biological evaluation of such compounds demonstrated that various N-substituted polyfluorinated benzamides exhibit inhibitory effects on angiogenesis. nih.gov The investigation utilized a rat aortic ring assay to measure the inhibition of microvessel outgrowth, a key process in the formation of new blood vessels.

The findings indicated that the antiangiogenic activity was a consistent feature across different polyfluorinated benzamide structures. nih.gov This suggests that the core benzamide scaffold, when appropriately fluorinated, plays a crucial role in mediating this biological effect. While this compound itself was not the direct subject of this specific study on polyfluorinated derivatives, the research provides a significant precedent for the antiangiogenic potential of the broader benzamide class. The study of N-alkylated levamisole (B84282) derivatives also showed that N-alkylation can influence antiangiogenic activity, with N-methyllevamisole being more effective than the parent compound. researchgate.net This highlights the importance of the N-substituent in modulating this biological response.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For this compound and its analogs, understanding these relationships is key to elucidating their potential mechanisms of action and for the design of more potent compounds.

Elucidation of Key Pharmacophoric Features and Substituent Effects

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of benzamide derivatives, several key pharmacophoric features have been identified across various studies, which can be extrapolated to understand the potential interactions of this compound.

A typical pharmacophore model for benzamide-based inhibitors often includes:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a primary hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group of the amide linkage serves as a crucial hydrogen bond donor.

An Aromatic Ring: The phenyl ring provides a scaffold for hydrophobic and potential π-π stacking interactions with the target protein.

A Hydrophobic Region: The propyl group attached to the amide nitrogen in this compound provides a significant hydrophobic feature, which can contribute to binding affinity within a hydrophobic pocket of a target enzyme or receptor.

Studies on related benzamide series have demonstrated the critical role of substituents. For instance, in a series of bis-benzamide inhibitors of the androgen receptor-coactivator interaction, the nature of the N-terminal substituent was found to be essential for biological activity. mdpi.com Similarly, research on N-benzylbenzamides as dual soluble epoxide hydrolase/PPARγ modulators highlighted the importance of the benzylamide moiety as a merged pharmacophore. acs.org The substitution pattern on the benzoic acid ring also plays a pivotal role. In sulfamoyl benzoic acid analogues, the introduction of electron-withdrawing groups on the phenyl ring was shown to modulate agonist activity at the LPA2 receptor. nih.gov

The propyl group in this compound is a key determinant of its lipophilicity and steric profile. The length and branching of the N-alkyl chain in related N-substituted benzamides have been shown to significantly impact inhibitory potency, suggesting that the size and shape of the hydrophobic pocket in the biological target are finely tuned.

Correlation between Molecular Structure and Inhibitory Potency

The inhibitory potency of benzamide derivatives is directly correlated with their molecular structure. Analysis of SAR data from related compound series allows for the prediction of how structural modifications to this compound might influence its activity.

In a study of bis-benzamide inhibitors, modifications to the C-terminal functional group demonstrated that a primary carboxamide could maintain or even improve potency compared to a methyl ester, while larger substituents were detrimental. mdpi.com This underscores the sensitivity of the target's binding site to the size and electronic nature of substituents at this position.

The following table, compiled from data on related benzamide and benzoic acid derivatives, illustrates the impact of structural variations on inhibitory potency against different targets. While not directly measuring the antiangiogenic activity of this compound, these examples provide valuable insights into the structure-activity relationships within this chemical class.

| Compound/Derivative Class | Target | Key Structural Features | Observed Potency (IC50/EC50) | Reference |

| Bis-Benzamide (D2) | Androgen Receptor-Coactivator Interaction | N-terminal nitro group, C-terminal methyl ester, isobutyl side chains | IC50 = 40 nM | mdpi.com |

| Bis-Benzamide (9a) | Androgen Receptor-Coactivator Interaction | N-terminal nitro group, C-terminal primary carboxamide, isobutyl side chains | IC50 = 57 nM | mdpi.com |

| Bis-Benzamide (8) | Androgen Receptor-Coactivator Interaction | N-terminal nitro group, C-terminal carboxylic acid, isobutyl side chains | IC50 = 90 nM | mdpi.com |

| N-Benzylbenzamide (14c) | sEH/PPARγ | N-benzylbenzamide core | sEH IC50 = 0.3 µM / PPARγ EC50 = 0.3 µM | acs.org |

| Sulfamoyl Benzoic Acid Analogue (8c) | LPA2 Receptor | meta-bromo substitution | EC50 = 0.04 µM | nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation